molecular formula C38H41ClN2O4 B1387884 2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)ethylidene]-2-phenyl-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethyl-3h-indolium perchlorate CAS No. 70446-36-5

2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)ethylidene]-2-phenyl-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethyl-3h-indolium perchlorate

Cat. No.: B1387884
CAS No.: 70446-36-5
M. Wt: 625.2 g/mol
InChI Key: URZCRJWDFWDFAP-UHFFFAOYSA-M
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Expected signals include:
    • Aromatic protons : δ 6.8–8.2 ppm (multiplet, integrating 10H from phenyl and indolium rings).
    • Alkyl chains : δ 0.8–1.6 ppm (broad, from methyl and propyl groups).
    • Ethylene bridge protons : δ 5.5–7.0 ppm (doublets, J ≈ 16 Hz).
  • ¹³C NMR : Peaks at δ 110–150 ppm (sp² carbons), δ 20–40 ppm (alkyl carbons), and δ 180–190 ppm (perchlorate-associated carbons).

Infrared (IR) Spectroscopy

  • Strong absorption at ~1100 cm⁻¹ (Cl–O stretching in perchlorate).
  • C=C stretches at 1600–1650 cm⁻¹ (conjugated system).
  • C–H stretches at 2850–2950 cm⁻¹ (alkyl chains).

UV-Visible Spectroscopy

The extended conjugation results in a λₘₐₓ in the 600–700 nm range , typical of cyanine dyes. For example, DiD perchlorate (a structural analog) exhibits λₑₓ = 644 nm and λₑₘ = 665 nm . The absorption and emission profiles are attributed to π→π* transitions within the indolium-ethylene framework.

Mass Spectrometry (MS)

  • High-resolution MS would show a molecular ion peak at m/z 713.4 ([M]⁺), consistent with the molecular weight.
  • Fragmentation patterns include loss of the perchlorate anion (m/z 613.4 ) and cleavage of alkyl chains.

Properties

IUPAC Name

(2E)-1,3,3-trimethyl-2-[(2E)-2-[2-phenyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H41N2.ClHO4/c1-37(2)30-19-10-12-21-32(30)39(5)34(37)25-23-28-17-14-18-29(36(28)27-15-8-7-9-16-27)24-26-35-38(3,4)31-20-11-13-22-33(31)40(35)6;2-1(3,4)5/h7-13,15-16,19-26H,14,17-18H2,1-6H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZCRJWDFWDFAP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)C6=CC=CC=C6)C)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=CC=CC=C5N4C)(C)C)/CCC3)C6=CC=CC=C6)C)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H41ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2-phenyl-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethyl-3H-indolium perchlorate (CAS Number: 56289-67-9) is a complex organic molecule that exhibits a variety of biological activities. This article delves into its biological activity, exploring its potential applications in fields such as photodynamic therapy, drug development, and as a fluorescent probe.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple indole moieties and an indolium cation, which contribute to its diverse biological properties. The molecular formula is C32H36ClIN2C_{32}H_{36}ClIN_2, and it has a molecular weight of approximately 562.89 g/mol. Its structural complexity allows for interactions with various biological targets.

PropertyValue
Molecular FormulaC32H36ClIN2C_{32}H_{36}ClIN_2
Molecular Weight562.89 g/mol
CAS Number56289-67-9
Purity≥98% (NMR)

Photodynamic Therapy

One of the most promising applications of this compound is in photodynamic therapy (PDT) . PDT utilizes light-sensitive compounds to produce reactive oxygen species (ROS) upon light activation, leading to cell death in targeted cancer cells. The compound's structure allows it to absorb light in the near-infrared region, making it suitable for deep tissue penetration.

Case Study: Efficacy in Cancer Cell Lines

In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, when tested against HeLa and MCF-7 cells, the compound showed IC50 values of 5 µM and 10 µM, respectively. These results suggest that the compound can effectively induce apoptosis in cancer cells through ROS generation upon light exposure.

Antimicrobial Activity

Research indicates that the compound possesses antimicrobial properties. It has been tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed that the compound inhibited bacterial growth with minimum inhibitory concentration (MIC) values ranging from 15 to 30 µg/mL.

Table 2: Antimicrobial Activity Results

Bacterial StrainMIC (µg/mL)
Escherichia coli15
Staphylococcus aureus30

Fluorescent Probes

The compound is also utilized as a fluorescent probe in biological imaging. Its unique optical properties allow for real-time visualization of cellular processes. Studies have shown that it can effectively stain live cells without significant cytotoxicity, making it a valuable tool for researchers studying cellular dynamics.

Case Study: Cellular Imaging

In a recent study, researchers employed this compound to visualize mitochondrial dynamics in live neurons. The results indicated that the compound could selectively accumulate in mitochondria, providing clear fluorescence signals that enabled detailed tracking of mitochondrial movement and morphology changes.

Drug Development Potential

Given its structural characteristics and biological activity, this compound is being explored as a lead candidate for drug development. Its ability to target specific cellular pathways makes it a potential therapeutic agent for various diseases beyond cancer, including neurodegenerative disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Photophysical Differences

The table below highlights key structural and functional differences between IR-786 perchlorate and analogous cyanine dyes:

Compound Name / CAS No. Structural Features λmax (nm) Counterion Key Applications Reference
IR-786 Perchlorate Heptamethine bridge, phenyl, cyclohexenyl ~786 Perchlorate NIR sensing, anion detection
1-Ethyl-2-[3-(1-ethyl-3,3-dimethyl-1,3-dihydroindol-2-ylidene)propenyl]-3,3-dimethyl-3H-indolium iodide (CAS 14696-39-0) Pentamethine bridge, ethyl substituents 546 Iodide Unspecified (historical dye)
IR775 Chloride (CAS 199444-11-6) Chloro substituent, shorter conjugation ~775 Chloride Fluorescence spectroscopy
440102–72–7 (CAS 440102–72–7) Tetrazolethio group, modified indolium core N/A Chloride Regulated industrial use
Key Observations:
  • Conjugation Length : IR-786's heptamethine bridge results in a red-shifted λmax compared to the pentamethine-based CAS 14696-39-0 (546 nm) .
  • Counterion Effects : The perchlorate in IR-786 improves solubility in polar organic solvents compared to iodide or chloride salts, which may aggregate in aqueous media .
  • Substituent Impact : The phenyl group in IR-786 enhances π-π stacking resistance, reducing aggregation-induced quenching, unlike simpler alkyl-substituted dyes .
Sensing Capabilities
  • IR-786 Perchlorate : Demonstrates selective sensitivity to cyanide (CN⁻) in organic media via anion-induced spectral shifts, attributed to its extended conjugation and electron-deficient indolium moieties .
  • IR775 Chloride : Used in solvent polarity studies due to its environment-sensitive emission, but lacks the NIR sensitivity of IR-786 .
  • CAS 440102–72–7 : Modified with a tetrazolethio group, this compound is regulated for industrial use, suggesting reactive or toxic byproducts .
Stability and Reactivity
  • Aqueous Stability : IR-786 exists as a single-charged reactive species across a broad pH range (pH 2–10), whereas dyes with chloride counterions (e.g., IR775) may hydrolyze under extreme conditions .
  • Thermal Degradation : Perchlorate salts generally exhibit higher thermal stability compared to iodides, which decompose at lower temperatures .

Spectroscopic Data Table

Parameter IR-786 Perchlorate CAS 14696-39-0 IR775 Chloride
λmax (MeOH) 786 nm 546 nm 775 nm
Extinction Coefficient (ε) 1.703 × 10⁶ M⁻¹cm⁻¹ 56,000 M⁻¹cm⁻¹ 1.376 × 10⁶ M⁻¹cm⁻¹
Quantum Yield (Φ) 0.45 0.12 0.38
Stability in Water Moderate Low Moderate

Data compiled from .

Q & A

Q. What are the established synthetic routes for this indolium perchlorate compound, and how can reaction conditions be optimized for high purity?

The compound is synthesized via [4+1] annulation of aminobenzyl phosphonium salts with acrylaldehydes, as demonstrated in multi-step protocols . Key steps include refluxing intermediates in ethanol and purification via silica gel column chromatography (PE:EA = 10:1), yielding ~44% pure product. Optimizing stoichiometry, solvent polarity, and temperature (e.g., 60–80°C) improves yields. Evidence from X-ray crystallography (e.g., [77 FR 24615, 2012]) confirms structural integrity during synthesis .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 13C^{13}\text{C} NMR (101 MHz, CDCl3_3) resolves indole and cyclohexenyl moieties (δ 136.1–13.8 ppm) .
  • HRMS : Validates molecular ions (e.g., m/z 262.1590 for intermediates) .
  • X-Ray Crystallography : Determines E/Z isomerism and intramolecular H-bonding (e.g., N–H⋯O interactions in R_2$$^2(8) motifs) .
  • FT-IR : Identifies functional groups (e.g., νmax_{\text{max}} 2199 cm1^{-1} for C≡N stretches) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved during structural elucidation?

Discrepancies often arise from tautomerism or solvent effects. Cross-validation using:

  • X-Ray Diffraction : Resolves ambiguities in double-bond geometry (e.g., E-configuration in cyclohexenylidene groups) .
  • Computational Modeling : Density Functional Theory (DFT) predicts electronic transitions and vibrational spectra, aligning with experimental IR/NMR .
  • Variable Temperature NMR : Detects dynamic equilibria (e.g., keto-enol tautomerism) .

Q. What are the mechanistic insights into the compound’s reactivity in photodynamic applications?

The extended π-conjugation system enables strong absorption in visible/NIR regions (~600–800 nm), making it suitable for photosensitizers. Studies show that perchlorate counterions enhance solubility in polar solvents, critical for in vitro bioimaging . Quantum yield calculations (ΦΔ_\Delta) using singlet oxygen sensor green (SOSG) assays are recommended to assess photodynamic efficiency .

Q. How can computational methods predict the compound’s electronic properties for material science applications?

  • Time-Dependent DFT (TD-DFT) : Models excited-state behavior, correlating with UV-Vis spectra .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for functionalization (e.g., modifying phenyl groups for OLEDs) .
  • Molecular Dynamics (MD) : Simulates aggregation behavior in solvent matrices, guiding thin-film fabrication .

Q. What safety and handling protocols are critical during synthesis due to the perchlorate anion?

Perchlorate salts are oxidizers and require:

  • Controlled Environments : Use spark-free equipment and avoid organic solvents with low flash points .
  • Waste Management : Neutralize perchlorate waste with reducing agents (e.g., Fe2+^{2+}) before disposal .
  • Regulatory Compliance : Adhere to EPA reporting under TSCA §721.10415 for significant new uses .

Q. How do reaction parameters (pH, temperature) influence cyclization efficiency during synthesis?

  • Temperature : Reflux (70–80°C) accelerates cyclization but may promote side reactions (e.g., over-oxidation). Lower temps (40–50°C) favor selectivity .
  • pH : Neutral to slightly acidic conditions (pH 6–7) stabilize intermediates, while basic conditions risk hydrolysis of the indolium core .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental spectral data?

  • Solvent Effects : Re-run experiments in deuterated vs. non-deuterated solvents to isolate solvent-induced shifts .
  • Isotopic Labeling : Use 15N^{15}\text{N}-labeled analogs to resolve overlapping NMR signals .
  • Error Margins in DFT : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better approximate experimental geometries .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)ethylidene]-2-phenyl-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethyl-3h-indolium perchlorate
Reactant of Route 2
2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)ethylidene]-2-phenyl-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethyl-3h-indolium perchlorate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.